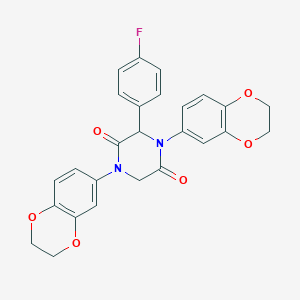![molecular formula C27H29N3O2 B242427 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indazole-derived synthetic cannabinoids and has been found to have a high affinity for the CB1 receptor in the brain.
作用機序
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA exerts its effects on the brain by binding to the CB1 receptor, which is found primarily in the central nervous system. This binding activates a cascade of signaling pathways that ultimately lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the pleasurable effects of 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has been found to produce a range of biochemical and physiological effects in the body. These include increased heart rate, dilation of the blood vessels, and changes in blood pressure. It also affects the release of hormones such as cortisol and prolactin, which are involved in stress and lactation, respectively.
実験室実験の利点と制限
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has several advantages for use in scientific research. It is a potent and selective agonist of the CB1 receptor, which makes it useful for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potency also makes it challenging to work with, as even small doses can produce strong effects. Additionally, its legality in many countries may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as their potential for addiction and abuse. Finally, research on the use of synthetic cannabinoids in the treatment of various medical conditions, such as chronic pain and anxiety, is also an area of interest.
合成法
The synthesis of 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA involves the reaction of 4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione with 4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst. This reaction results in the formation of 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA as a white powder.
科学的研究の応用
3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedioneACA has a high affinity for the CB1 receptor and can produce potent psychoactive effects similar to those of natural cannabinoids such as THC.
特性
分子式 |
C27H29N3O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H29N3O2/c1-18-6-11-23(12-7-18)29-17-25(31)30(24-15-8-19(2)16-20(24)3)26(27(29)32)21-9-13-22(14-10-21)28(4)5/h6-16,26H,17H2,1-5H3 |
InChIキー |
FSTYGPWPELINOI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=C(C=C(C=C4)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=C(C=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
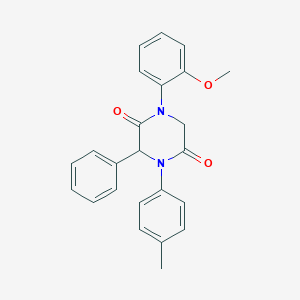
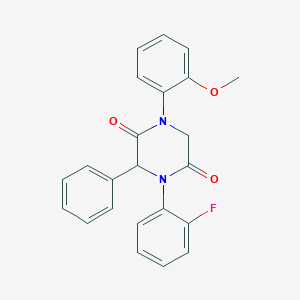
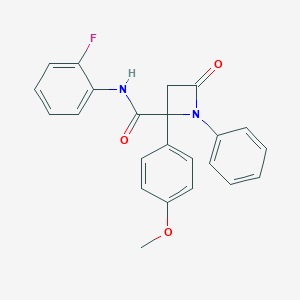
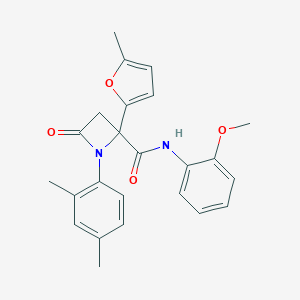
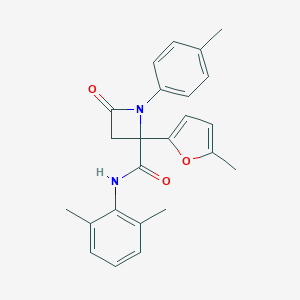

![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
